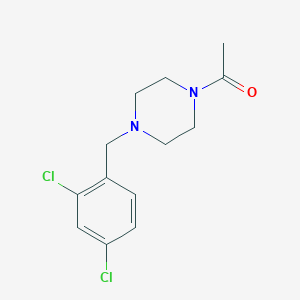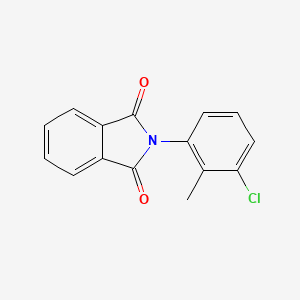
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU6668, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 2000 by researchers at Sugen Inc. and has since been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of RTKs, which are proteins that play a critical role in cell signaling pathways. By blocking the activity of these proteins, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is able to disrupt the signaling pathways that are necessary for cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis, a condition characterized by the buildup of scar tissue. 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the development of various vascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for RTKs, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several potential future directions for research on 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its efficacy. Additionally, there is interest in exploring the potential applications of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in other disease areas, such as fibrosis and vascular diseases. Finally, further research is needed to better understand the mechanisms of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione and to identify potential biomarkers that can be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process starting with the reaction of 3-chloro-2-methylphenylamine and phthalic anhydride to form 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. The compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXPYBFWKCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968514 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5375-50-8 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)
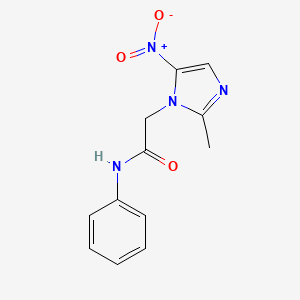
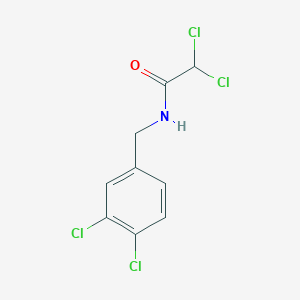
![methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)
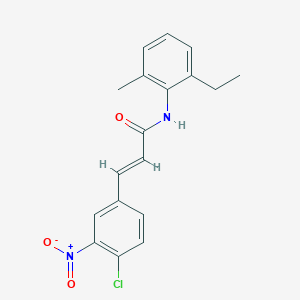
![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)
![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)
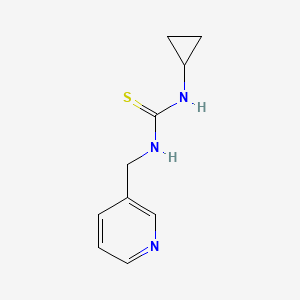
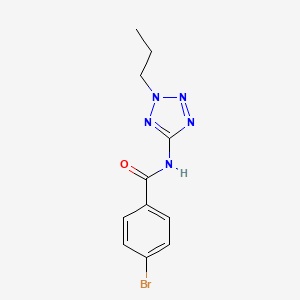
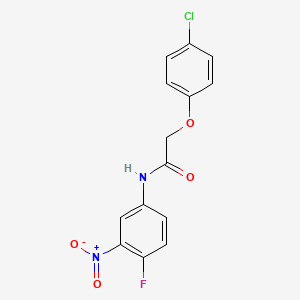
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
